4-Bromo-6-iodopyridine-2-carboxylic acid

Medicinal Chemistry Cross-Coupling Sequential Functionalization

4-Bromo-6-iodopyridine-2-carboxylic acid (CAS: 1393544-36-9, C6H3BrINO2, MW 327.90) is a dihalogenated pyridine derivative featuring bromine at the 4-position, iodine at the 6-position, and a carboxylic acid group at the 2-position. This precise substitution pattern enables its primary utility as a platform for sequential, orthogonal cross-coupling reactions, where the more reactive C-I bond is typically targeted first, followed by the C-Br bond under modified conditions.

Molecular Formula C6H3BrINO2
Molecular Weight 327.90 g/mol
Cat. No. B13440276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-iodopyridine-2-carboxylic acid
Molecular FormulaC6H3BrINO2
Molecular Weight327.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)I)Br
InChIInChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
InChIKeyKETXGMUNMCZYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-iodopyridine-2-carboxylic acid: A Strategic Heterocyclic Building Block for Sequential Cross-Coupling


4-Bromo-6-iodopyridine-2-carboxylic acid (CAS: 1393544-36-9, C6H3BrINO2, MW 327.90) is a dihalogenated pyridine derivative featuring bromine at the 4-position, iodine at the 6-position, and a carboxylic acid group at the 2-position [1]. This precise substitution pattern enables its primary utility as a platform for sequential, orthogonal cross-coupling reactions, where the more reactive C-I bond is typically targeted first, followed by the C-Br bond under modified conditions [2]. The compound serves as a key intermediate in the synthesis of complex, polysubstituted pyridine scaffolds relevant to medicinal chemistry and agrochemical discovery programs.

Why 4-Bromo-6-iodopyridine-2-carboxylic acid Cannot Be Replaced by Common Analogs


Generic substitution with monohalogenated or dibromo-analogs of 4-Bromo-6-iodopyridine-2-carboxylic acid is not feasible due to the specific, tiered reactivity required for sequential functionalization. The significant difference in bond dissociation energies and oxidative addition rates between C-I and C-Br bonds under palladium catalysis is fundamental to achieving chemoselective, stepwise diversification [1]. Replacing this compound with a dibromo derivative (e.g., 4,6-dibromopyridine-2-carboxylic acid) eliminates the clear reactivity hierarchy, leading to complex mixtures of regioisomers and necessitating costly, time-consuming chromatographic separations [2]. Similarly, using a monohalogenated pyridine forfeits the capacity for orthogonal elaboration, thereby limiting the accessible molecular diversity and increasing overall step count in multi-target synthesis campaigns.

Quantitative Differentiation of 4-Bromo-6-iodopyridine-2-carboxylic acid


Orthogonal Reactivity: C-I vs. C-Br Bond Lability in Pd-Catalyzed Cross-Coupling

The compound's defining differentiation is the orthogonal reactivity of its carbon-halogen bonds. The C-I bond is substantially more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, a well-established principle for dihalogenated heterocycles [1]. This differential lability allows for the selective, sequential introduction of two distinct aryl, heteroaryl, or alkenyl groups onto the pyridine core. In contrast, a direct analog like 5-bromo-4-iodopyridine-3-carboxylic acid demonstrates this same principle of orthogonal reactivity, confirming the value of the bromo/iodo pairing over a dibromo pairing .

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Precise Substitution Pattern for Regiocontrolled Elaboration of 2,4,6-Trisubstituted Pyridines

The specific 4-bromo-6-iodo substitution pattern on a picolinic acid scaffold differentiates this compound from other regioisomers like 2-bromo-4-iodopyridine, which is known to undergo initial coupling at the 4-position in Kumada-type reactions [1]. This compound's substitution pattern is specifically designed for the sequential installation of groups at the 6- and then 4-positions, providing a reliable route to a distinct set of 2,4,6-trisubstituted pyridine products. A comparator like 4-bromo-3-(difluoromethyl)-6-iodopyridine-2-carboxylic acid offers a different substitution pattern (C3 vs. C2 substitution), which would lead to a different electronic and steric environment and thus a different family of final compounds .

Medicinal Chemistry Regioselective Synthesis Polysubstituted Pyridines

Commercial Availability and Quality Specifications

As a specialized building block, 4-Bromo-6-iodopyridine-2-carboxylic acid is commercially available from multiple suppliers, ensuring procurement flexibility [1]. Typical specifications for this compound class include a minimum purity of 95% as determined by HPLC or NMR, which is a standard industry benchmark for research-grade materials . While specific, direct comparator data for this exact compound are not publicly available, the existence of established supply chains and quality standards differentiates it from entirely novel, non-commercial analogs that would require in-house synthesis and validation.

Procurement Quality Control Building Blocks

Key Applications of 4-Bromo-6-iodopyridine-2-carboxylic acid in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of Diversified Compound Libraries for SAR Exploration

Medicinal chemistry groups can leverage the orthogonal reactivity of 4-Bromo-6-iodopyridine-2-carboxylic acid to efficiently construct a focused library of 2,4,6-trisubstituted pyridines from a common intermediate. Sequential Suzuki-Miyaura couplings allow for the independent variation of aryl or heteroaryl groups at the 6- and 4-positions, enabling rapid exploration of structure-activity relationships (SAR) around a pyridine core scaffold. This approach, validated by studies on site-selective cross-coupling [1], is more step-economical and atom-efficient than building a similar library via independent linear syntheses from different monohalogenated starting materials [2].

Agrochemical Research: Development of Novel Fungicidal or Herbicidal Agents

The pyridinecarboxylic acid motif is a privileged scaffold in agrochemicals, notably found in commercial fungicides [1]. The ability to sequentially append diverse groups onto the pyridine ring using 4-Bromo-6-iodopyridine-2-carboxylic acid makes it an ideal late-stage diversification intermediate for generating analogs of known active compounds or for discovering new hits with optimized potency, selectivity, and field stability. This application is supported by the general use of such pyridine derivatives in fungicidal compositions [2].

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The orthogonal dihalogenation pattern provides a strategic entry point for synthesizing bifunctional chemical probes. The carboxylic acid handle at the 2-position can be used for direct conjugation to a solid support or a biotin tag, while the 6- and 4-positions can be sequentially functionalized to introduce a pharmacophore and a photoreactive group or a fluorescent reporter, respectively. This modular approach, relying on the differential reactivity of C-I and C-Br bonds, allows for the precise assembly of complex, multifunctional molecules for target identification or imaging studies [1].

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